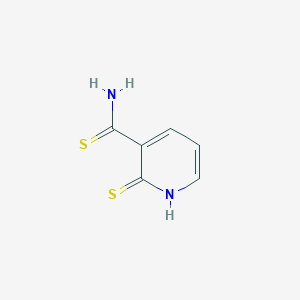
2-Sulfanylpyridine-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylpyridine-3-carbothioamide is a heterocyclic compound with the molecular formula C6H6N2S2 and a molecular weight of 170.26 g/mol This compound is characterized by the presence of a pyridine ring substituted with a sulfanyl group at the 2-position and a carbothioamide group at the 3-position
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the activity of cyclooxygenase enzymes (cox-1 and cox-2), which are involved in the synthesis of prostanoids, particularly prostaglandin e2 . These prostanoids control cell proliferation, migration, apoptosis, and angiogenesis .
Mode of Action
This inhibition could lead to a decrease in the production of prostanoids, thereby affecting cell proliferation, migration, apoptosis, and angiogenesis .
Biochemical Pathways
Given the potential inhibition of cox enzymes, it can be inferred that the prostaglandin synthesis pathway could be affected . This would result in downstream effects on various cellular processes, including inflammation and pain perception .
Result of Action
Based on the potential inhibition of cox enzymes, it can be inferred that the compound could have anti-inflammatory effects . It may also affect cell proliferation, migration, apoptosis, and angiogenesis .
Action Environment
It is known that environmental factors can influence the synthesis of biologically active compounds
Preparation Methods
The synthesis of 2-Sulfanylpyridine-3-carbothioamide typically involves multi-component reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of malononitrile molecules with thiols and aldehydes . Another approach is the three-component reaction (3CR), which involves the condensation of malononitrile with 2-arylidenemalononitrile and S-nucleophiles . These reactions are usually carried out under catalytic conditions to enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
2-Sulfanylpyridine-3-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Sulfanylpyridine-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical studies.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
Comparison with Similar Compounds
2-Sulfanylpyridine-3-carbothioamide can be compared with other similar compounds, such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines These compounds share a similar pyridine scaffold but differ in their substituents and functional groupsOther similar compounds include pyridine carboxamide derivatives, which also exhibit enzyme inhibitory activity but differ in their specific interactions and efficacy .
Properties
IUPAC Name |
2-sulfanylidene-1H-pyridine-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S2/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H2,7,9)(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCGLRWAXYATNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2512950.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2512952.png)
![Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate](/img/structure/B2512953.png)
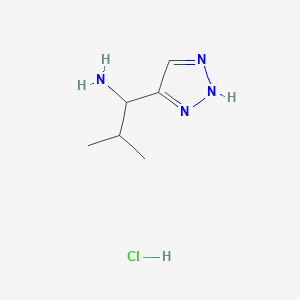
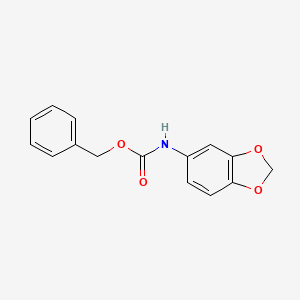
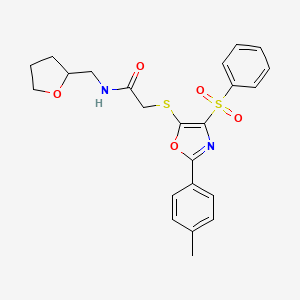
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2512961.png)
![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2512964.png)
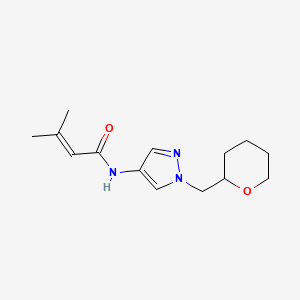
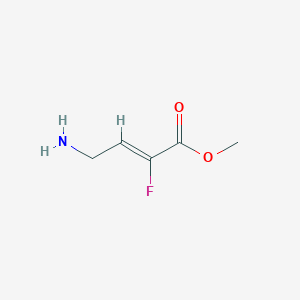
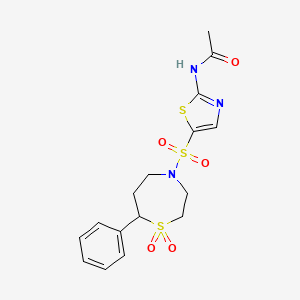
![(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2512970.png)


